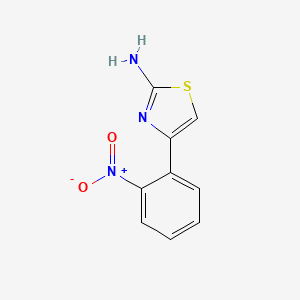

4-(2-Nitrophenyl)thiazole-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJERKMNYIBNFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344295 | |

| Record name | 4-(2-Nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90323-06-1 | |

| Record name | 4-(2-Nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90323-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Nitrophenyl Thiazole 2 Amine and Its Derivatives

Established Synthetic Pathways for Thiazole-2-amines

The formation of the thiazole-2-amine scaffold is a well-documented area of organic synthesis, with several reliable methods available to chemists.

The most prominent and widely utilized method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis. organic-chemistry.orgwikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide. For the specific synthesis of 4-(2-Nitrophenyl)thiazole-2-amine, the reaction would proceed between 2-bromo-1-(2-nitrophenyl)ethanone and thiourea (B124793). The mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Modern adaptations to the classical Hantzsch synthesis have been developed to improve efficiency, yield, and environmental friendliness. These include:

Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields. mdpi.comnih.gov For instance, the cyclic condensation of α-bromoketones with N-substituted thioureas has been successfully performed under microwave irradiation at 80°C for 30 minutes. mdpi.comnih.gov

Solvent-free conditions: Reactions can be conducted without a solvent, often by grinding the reactants together, which is an eco-friendly approach that simplifies workup. organic-chemistry.orgresearchgate.net

Ultrasonic irradiation: Sonication provides an alternative energy source that can promote the reaction, often at room temperature, leading to high yields. researchgate.netnih.gov

The table below summarizes a comparison of different conditions used in Hantzsch-type syntheses.

| Condition | Reactants | Energy Source | Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Reflux | α-haloketone, Thiourea | Heating | Several hours | Good | |

| Microwave | α-bromoketone, N-substituted thiourea | Microwave (80°C) | 30 min | Good | mdpi.comnih.gov |

| Solvent-Free | 2-bromoacetophenones, Thiourea | Grinding | A few seconds | Good | organic-chemistry.org |

| Ultrasonication | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Ultrasound (RT) | 10-15 min | 81-90% | nih.gov |

Beyond the Hantzsch synthesis, other cyclization strategies can be employed to construct the thiazole-2-amine ring system. A notable alternative is the domino alkylation-cyclization reaction between propargyl bromides and thioureas. organic-chemistry.orgneliti.com This method, often performed under microwave irradiation, provides rapid access to 2-aminothiazoles in high yields. organic-chemistry.org

Another approach involves solid-phase synthesis, where a thiourea intermediate is anchored to a polymer resin. A subsequent dehydrative cyclization using an α-bromoketone affords the desired 2-aminothiazole (B372263) structure, which can then be cleaved from the support. acs.org This methodology is particularly useful for combinatorial chemistry and the generation of compound libraries. Additionally, a modified Gewald reaction using 1,4-dithiane-2,5-diol as an aldehyde precursor can yield 2-substituted thiazoles from α-substituted benzylacetonitriles. nih.gov

Precursor Selection and Reactant Design

The rational design and selection of precursors are fundamental to the successful synthesis of this compound and its derivatives. For the Hantzsch pathway, the two primary building blocks are an appropriately substituted α-haloketone and a thiourea component.

α-Haloketone Precursor: The key precursor for the target molecule is 2-halo-1-(2-nitrophenyl)ethan-1-one (e.g., 2-bromo-1-(2-nitrophenyl)ethanone). This intermediate is typically synthesized from the corresponding acetophenone, 1-(2-nitrophenyl)ethan-1-one (2'-nitroacetophenone), via α-halogenation using reagents like bromine in a suitable solvent. researchgate.net

Thiourea Precursor: For the synthesis of the parent this compound, unsubstituted thiourea is used. To create derivatives with substitutions on the 2-amino group, various N-substituted or N,N-disubstituted thioureas can be employed. This allows for the introduction of a wide range of functional groups, enabling the modulation of the final compound's properties. mdpi.com

The design of reactants extends to one-pot, multi-component reactions. For example, a three-component reaction can be designed using an active methylene ketone (like 2'-nitroacetophenone), a halogenating agent to form the α-haloketone in situ, and thiourea. rsc.org This approach avoids the isolation of the often lachrymatory and unstable α-haloketone intermediate. rsc.org

Reaction Optimization and Green Chemistry Approaches

The choice of catalyst and solvent can profoundly influence the course of thiazole synthesis. While many Hantzsch reactions proceed without a catalyst, certain adaptations utilize catalytic systems to enhance reaction rates and yields. organic-chemistry.org For instance, silica-supported tungstosilisic acid has been used as a green, reusable catalyst for three-component Hantzsch syntheses. researchgate.netnih.gov

The solvent system plays a critical role, affecting reactant solubility, reaction rates, and even the product distribution. mdpi.com Studies on the synthesis of related nitroaryl-substituted heterocycles have shown that the base-solvent combination is a key parameter to optimize. mdpi.com For example, in one study, using triethylamine (Et3N) as a base in dimethylformamide (DMF) gave a good yield (78%) over 12 hours, whereas stronger bases led to the formation of tarry by-products. mdpi.com The use of greener solvents like water, polyethylene glycol (PEG), or ethanol-water mixtures is a key aspect of sustainable synthesis. nih.govbepls.com

The following table, based on the synthesis of a related nitroaryl compound, illustrates the significant impact of the base-solvent system on reaction outcomes.

| Base | Solvent | Time (h) | Yield (%) | Observations |

|---|---|---|---|---|

| MeONa | MeOH | - | 41 | Exothermic, product sediments |

| Et3N | DMF | 12 | 78 | Good yield, clean reaction |

| K2CO3 | DMSO | 7 | 67 | Moderate yield |

| Cs2CO3 | DMSO | - | 53 | Faster reaction, lower yield |

| DBU | DMF | - | <5 | Significant tarry by-products |

Data adapted from a study on a related 2-nitrophenyl-substituted heterocycle synthesis, illustrating the optimization of base-solvent systems. mdpi.com

Adjusting temperature and reaction time is essential for optimizing the synthesis of thiazoles. Conventional methods often require refluxing for several hours. However, the adoption of modern techniques allows for significant reductions in both energy consumption and time.

As previously noted, microwave-assisted synthesis is a powerful tool for accelerating reactions, often achieving completion in minutes rather than hours. organic-chemistry.org Similarly, ultrasonic irradiation can promote reactions at room temperature, providing an energy-efficient alternative to conventional heating. nih.gov The table below compares the conditions for a multicomponent Hantzsch-type reaction, highlighting the advantages of ultrasound.

| Method | Temperature | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 65°C | 45-60 min | 79-88% |

| Ultrasonic Irradiation | Room Temperature | 10-15 min | 81-90% |

Comparison of reaction conditions for a three-component Hantzsch thiazole synthesis. nih.gov

By carefully selecting established pathways like the Hantzsch synthesis and incorporating modern optimization and green chemistry principles, this compound and its derivatives can be synthesized efficiently and sustainably.

Derivatization Strategies and Functionalization at the Amine and Phenyl Positions

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The primary points for functionalization are the exocyclic amine group at the 2-position of the thiazole ring and the phenyl ring, particularly through transformations of the nitro group. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities.

The primary amine group of the thiazole ring is a versatile handle for introducing a wide array of substituents. Standard reactions for primary amines are readily applicable, leading to the formation of amides, sulfonamides, Schiff bases, and ureas.

One common strategy involves the acylation of the amine group. For instance, treatment of similar 2-aminothiazole cores with chloroacetyl chloride in a suitable solvent like dry benzene results in the formation of N-(thiazol-2-yl)acetamide derivatives. researchgate.net These chloroacetamide intermediates can then undergo further substitution reactions. For example, reacting them with various heterocyclic thiols in a basic medium affords compounds with a thioether linkage. researchgate.net Other acylating agents, such as substituted benzoyl chlorides or acid anhydrides, can be used to introduce different aryl or alkyl groups, leading to a variety of amide derivatives. nih.gov

Another significant derivatization pathway is the formation of hydrazones. This typically involves the diazotization of the 2-amino group, followed by reduction to a hydrazine intermediate, which can then be condensed with various aldehydes or ketones. A new series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives has been synthesized by linking different (hetero)aromatic substituents to the N1 position of the hydrazone. nih.gov This approach allows for the introduction of diverse structural motifs.

Furthermore, the 2-amino group can react with isothiocyanates to form thiourea derivatives or with sulfonyl chlorides to yield sulfonamides. These N-substitution strategies are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com

Table 1: Examples of N-Substitution Reactions on the 2-Aminothiazole Moiety

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Amino-4-(4-nitrophenyl)thiazole | Chloroacetyl chloride | N-(thiazol-2-yl)acetamide | researchgate.net |

| 2-Amino-4-(3-nitrophenyl)thiazole | Diazotization then condensation with aldehydes/ketones | (Thiazol-2-yl)hydrazone | nih.gov |

| 2-Aminothiazole derivatives | Substituted carboxylic acids / EDCI | Amide | nih.gov |

The nitrophenyl group is another key site for structural modification. The position of the nitro group (ortho, meta, or para) on the phenyl ring significantly influences the electronic properties and steric profile of the molecule. nih.govnih.gov The electron-withdrawing nature of the nitro group can be exploited in various chemical transformations.

A primary modification is the reduction of the nitro group to an amine. This transformation is typically achieved using standard reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, sodium dithionite (Na2S2O4), or catalytic hydrogenation (e.g., H2/Pd-C). The resulting aminophenyl derivative provides a new site for functionalization, such as diazotization followed by Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN). altervista.org This amino group can also be acylated, sulfonylated, or used as a building block for the synthesis of more complex heterocyclic systems. mdpi.com

The aromatic ring itself can undergo electrophilic substitution reactions, although the strong deactivating effect of the nitro group and the thiazole ring must be considered. However, once the nitro group is reduced to an activating amino group, the phenyl ring becomes more susceptible to electrophilic attack, allowing for the introduction of further substituents. altervista.org

More complex derivatives can be synthesized by introducing bridging linkers or by building additional heterocyclic rings onto the this compound scaffold. This approach, known as heterocyclic annulation, leads to the formation of polycyclic systems.

For example, the functional groups on both the thiazole and phenyl rings can be utilized to construct new rings. A derivative where the nitro and amino groups are strategically placed can undergo intramolecular cyclization reactions to form new fused ring systems. mdpi.com One study describes the reaction of 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile to form a triazole ring, demonstrating how the nitrophenyl moiety can be incorporated into a new heterocyclic structure. mdpi.comresearchgate.net The resulting product, containing both nitro and amino groups, is a promising precursor for further ring annulation to create polycyclic derivatives. mdpi.com

Bridging linkers can be introduced by reacting bifunctional reagents with the amine group or a functionalized phenyl group. For instance, a diamine linker could be attached to the 2-amino position, with the other end of the linker used to connect to another molecular fragment. Similarly, multi-step synthesis can be employed to build complex side chains or linkers off the core structure, as seen in the synthesis of pyrazolyl–thiazole derivatives. rsc.org Palladium-catalyzed annulation reactions represent another advanced strategy for constructing new N-heterocycles attached to the core structure. nih.gov

Analytical and Spectroscopic Characterization Methodologies for Synthesized Compounds

The structural elucidation and purity assessment of synthesized this compound derivatives rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds.

¹H NMR: Provides detailed information about the chemical environment of protons. For a typical 4-(nitrophenyl)thiazole-2-amine derivative, characteristic signals include those for the aromatic protons on the phenyl ring, the C5-proton of the thiazole ring (often a singlet), and the protons of the amine group (which can be a broad singlet and is D₂O exchangeable). nih.govresearchgate.net Specific chemical shifts and coupling constants help to confirm the substitution pattern on the phenyl ring and the structure of groups attached to the 2-amino position. nih.gov

¹³C NMR: Confirms the carbon skeleton of the molecule. Distinct signals for the thiazole ring carbons (C2, C4, C5), the carbons of the phenyl ring, and any additional carbons from derivatization are observed. The chemical shifts are indicative of the electronic environment of each carbon atom. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching of the thiazole and phenyl rings, and the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and confirming their elemental composition. Techniques like Electrospray Ionization (ESI-MS) are commonly used to obtain the molecular ion peak ([M+H]⁺ or [M-H]⁻), which should match the calculated molecular weight. researchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass, further confirming the molecular formula.

Table 2: Representative Spectroscopic Data for a Thiazole Derivative

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | Broad singlet at 7.08 ppm (D₂O exch.) | Protons of the NH₂ group | researchgate.net |

| Multiplets in the aromatic region (7.4-8.1 ppm) | Protons of the phenyl and benzothiazole rings | researchgate.net | |

| ¹³C NMR | Signal at ~145 ppm | C5 of the triazole ring (in a derivative) | researchgate.net |

| Signal at ~160 ppm | C2 of the benzothiazole ring (in a derivative) | researchgate.net |

| MS (m/z) | 339 [M+H]⁺ | Molecular weight confirmation | researchgate.net |

Thin Layer Chromatography (TLC): TLC is a fundamental technique used routinely to monitor the progress of reactions and to get a preliminary assessment of product purity. By comparing the retention factor (Rf) of the product to that of the starting materials using a suitable solvent system, the completion of the reaction can be determined. Visualization is often performed under a UV lamp (254 nm). mdpi.com

High-Performance Liquid Chromatography (HPLC): While not explicitly detailed in all synthetic reports, HPLC is a standard method for determining the final purity of the synthesized compounds. It separates components of a mixture with high resolution, and the purity is typically determined by the percentage of the area of the product peak relative to the total peak area in the chromatogram. It is an essential tool in the purification and quality control of novel chemical entities. nih.gov Purification of final products is also frequently achieved through crystallization or column chromatography. smolecule.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique in synthetic chemistry used to determine the elemental composition (in terms of percentage) of a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized molecule, such as this compound, and serves as a primary indicator of its purity. The process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (such as carbon dioxide, water, and nitrogen gas) to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The sulfur (S) content is typically determined by other methods, such as titration or inductively coupled plasma (ICP) analysis after complete decomposition of the sample.

The experimentally determined ("found") percentages of each element are then compared with the theoretically calculated percentages derived from the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the compound's structural integrity and purity.

For this compound, with the molecular formula C₉H₇N₃O₂S, the theoretical elemental composition has been calculated. Research findings from the synthesis of related thiazole derivatives consistently report elemental analysis data to confirm the successful synthesis and purification of the target compounds. mdpi.comrsc.orgsapub.org For instance, in the characterization of various novel thiazole derivatives, elemental analysis is a standard procedure presented alongside spectroscopic data to provide a comprehensive confirmation of the molecular structure. mdpi.commdpi.comnih.gov

Below is a data table summarizing the calculated elemental composition for this compound. The "Found (%)" column represents the results that would be obtained from experimental analysis of a pure sample.

Table 1: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 48.86 | Experimentally Determined |

| Hydrogen (H) | 3.19 | Experimentally Determined |

| Nitrogen (N) | 19.00 | Experimentally Determined |

| Sulfur (S) | 14.49 | Experimentally Determined |

Chemical Reactivity and Mechanistic Investigations of 4 2 Nitrophenyl Thiazole 2 Amine

Influence of Substituents on Molecular Reactivity

Electron-Withdrawing Effects of the Nitro Group

The nitro group (NO₂) is a potent electron-withdrawing group, significantly influencing the electron density distribution across the entire molecule. ontosight.ainih.gov This effect is primarily due to its strong -I (inductive) and -M (mesomeric) effects. The nitro group deactivates the phenyl ring towards electrophilic substitution, making it less reactive to electron-seeking reagents. Conversely, it activates the phenyl ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. This electron-withdrawing nature also enhances the acidity of any adjacent C-H bonds. The presence of the nitro group can also facilitate cyclization reactions by acting as an internal oxidant or by participating in addition-elimination reactions where it serves as a good leaving group. nih.gov

The electron-withdrawing properties of the nitro group have a pronounced impact on the molecule's electrochemical characteristics. For instance, in a related compound, 4-(4-nitrophenyl)thiazol-2-amine, the presence of the nitrophenyl substituent significantly increases the electron affinity of the molecule. acs.org This heightened electron affinity suggests a greater propensity to accept electrons, a key factor in various chemical and biological processes.

Reactivity of the Amine Functionality

The amino group (-NH₂) at the 2-position of the thiazole (B1198619) ring is a nucleophilic center and an activating group. It donates electron density to the thiazole ring, which can influence the ring's reactivity towards electrophiles. However, the reactivity of this amino group is somewhat modulated by the electron-withdrawing effect of the 2-nitrophenyl substituent.

The amino group in 2-aminothiazole (B372263) derivatives can undergo reactions typical of aromatic amines, though its reactivity can be influenced by the heterocyclic ring system. researchgate.net These reactions can include:

Acylation: Reaction with acylating agents like chloroacetyl chloride to form the corresponding amide. researchgate.net

Diazotization: Under specific conditions, the amino group can be converted to a diazonium salt, which can then be used in subsequent coupling reactions. However, 2-aminothiazoles may not undergo diazotization and Sandmeyer reactions under ordinary conditions typical for aromatic amines. ias.ac.in

Reaction with Aldehydes: The amino group can react with aldehydes, although the formation of Schiff bases may not be as straightforward as with simple aromatic amines. ias.ac.in

The reactivity of the amine group is crucial for derivatization, allowing for the synthesis of a wide array of compounds with potentially altered biological activities. nih.gov The substitution of the amine group can, in some cases, decrease the compound's activity in certain biological assays. nih.gov

Thiazole Ring Stability and Aromaticity Studies

However, the presence of the amino group at the C2 position can counteract this deactivation to some extent by donating electron density to the ring. In such cases, the ring nitrogen can act as a relay of electrons, leading to increased electron density at the C5 position, making it more susceptible to attack by electrophilic reagents. ias.ac.in

Studies on thiazole derivatives have shown that the thiazole nucleus is generally resistant to attack by electrophilic reagents under ordinary conditions. ias.ac.in For example, halogenation of thiazole often requires harsh conditions. ias.ac.in Conversely, the thiazole ring can be susceptible to nucleophilic attack, particularly at the C2 position, especially when substituted with a good leaving group. ias.ac.in

Reaction Mechanisms and Pathways

The reaction mechanisms involving 4-(2-nitrophenyl)thiazole-2-amine are diverse, encompassing electrophilic and nucleophilic processes, as well as the potential for tautomerism.

Electrophilic and Nucleophilic Reactions

The dual nature of this compound, with its electron-rich amino group and electron-deficient nitrophenyl and thiazole rings, allows it to participate in both electrophilic and nucleophilic reactions.

Electrophilic Reactions: The amino group is the primary site for electrophilic attack. As mentioned, acylation and reactions with other electrophiles can occur at this position. The thiazole ring itself, particularly at the C5 position, can also undergo electrophilic substitution, albeit likely requiring specific conditions due to the deactivating influence of the ring nitrogen.

Nucleophilic Reactions: The 2-nitrophenyl group, activated by the nitro substituent, is a potential site for nucleophilic aromatic substitution. Strong nucleophiles can displace a suitable leaving group on the phenyl ring. The thiazole ring, particularly at the C2 position if the amino group were replaced by a leaving group, is also susceptible to nucleophilic attack. ias.ac.in

The reaction of related 4-nitrophenyl esters with secondary alicyclic amines has been shown to proceed via a stepwise mechanism where the breakdown of a tetrahedral intermediate is the rate-determining step. koreascience.kr This provides insight into the potential mechanisms of nucleophilic attack on derivatives of the title compound.

A summary of potential reaction sites is presented in the table below:

| Functional Group | Type of Reaction | Potential Reagents |

| Amino Group | Electrophilic Substitution | Acyl halides, Aldehydes |

| Nitrophenyl Ring | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, amines) |

| Thiazole Ring (C5) | Electrophilic Substitution | Halogens, Nitrating agents (under specific conditions) |

| Thiazole Ring (C2) | Nucleophilic Substitution (with a leaving group) | Nucleophiles |

Tautomerism Studies of the Thiazole-2-amine System

2-Aminothiazole and its derivatives can exist in a tautomeric equilibrium between the amino and imino forms. researchgate.net This is a common feature of 2-aminoheterocycles.

Figure 1: Tautomeric forms of the 2-aminothiazole moiety.

Computational studies on 2-aminothiazole suggest that the amino tautomer is generally more stable than the imino tautomer. researchgate.net The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the thiazole ring. The existence of these tautomers can have significant implications for the molecule's reactivity and its interactions with biological targets, as the two forms have different hydrogen bonding capabilities and electronic distributions. The potential for extended conjugation in the imino form could also affect the molecule's spectroscopic properties. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational studies on thiazole derivatives have provided significant understanding of their chemical behavior. While extensive research has been conducted on various substituted thiazoles, including nitrophenyl derivatives, specific computational data for the ortho-nitro isomer, this compound, is not as widely available as for its meta and para counterparts. nih.govresearchgate.net However, the principles of computational chemistry are broadly applicable to understanding its structure and potential reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular geometries, vibrational frequencies, and electronic properties.

For thiazole derivatives, DFT calculations have been instrumental. For instance, studies on related thiazole-sulfonamide derivatives have utilized DFT to assess their electronic properties. nih.gov In the case of this compound, DFT calculations would typically be used to determine the optimized molecular geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, particularly concerning the rotational barrier between the phenyl and thiazole rings, which is influenced by the steric hindrance from the ortho-nitro group.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can also be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. Furthermore, the electrostatic potential map generated from DFT calculations would visualize the electron density distribution, highlighting the electron-rich amino group and the electron-deficient nitro group.

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -3.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Relates to chemical reactivity and stability |

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and intermolecular interactions of a compound in various environments, such as in solution or interacting with a biological target.

For a molecule like this compound, MD simulations could be employed to understand its conformational flexibility. The simulation would track the rotation around the C-C bond connecting the phenyl and thiazole rings, revealing the preferred dihedral angles and the energy barriers between different conformations. This is particularly relevant due to the potential for intramolecular hydrogen bonding between the amino group and the ortho-nitro group, which could stabilize certain conformations.

In the context of drug design, MD simulations are often used to study the binding of a ligand to a protein receptor. nih.gov If this compound were being investigated as an inhibitor for a specific enzyme, MD simulations could model its entry into the active site, the stability of the resulting complex, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. imist.ma By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for their biological effects. researchgate.net

A QSAR study on a series of thiazole derivatives, including this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values for enzyme inhibition). imist.ma The resulting QSAR model can be used to:

Predict the activity of new derivatives.

Identify which molecular properties are most influential for the desired activity.

Guide the design of more potent analogs by optimizing these properties.

For example, a QSAR model might reveal that a higher dipole moment and a specific range for the LogP value are beneficial for the activity of this class of compounds. This information would be invaluable for the rational design of future therapeutic agents based on the this compound scaffold.

Biological and Pharmacological Research of 4 2 Nitrophenyl Thiazole 2 Amine

Antimicrobial Activity

Thiazole (B1198619) derivatives are recognized for their potential to inhibit the growth of various microorganisms. Research into 4-(2-nitrophenyl)thiazole-2-amine and its related compounds has explored their efficacy against a range of pathogens.

Antibacterial Efficacy

Studies have indicated that derivatives of 2-aminothiazole (B372263) exhibit antibacterial properties. For instance, research on N-(4-phenylthiazol-2-yl) acetamide (B32628) derivatives, which share the core thiazole structure, has demonstrated activity against both Gram-positive and Gram-negative bacteria. sapub.org One study screened derivatives against four Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, and Bacillus pumilus) and four Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae). researchgate.netresearchgate.net The results showed that some of these compounds had moderate antibacterial activity. researchgate.netresearchgate.net Specifically, one derivative demonstrated moderate efficacy against Bacillus pumilus and Bacillus subtilis. researchgate.net

Further research into other thiazole derivatives has shown promising results. For example, novel aminothiazole derivatives with various substituents on the thiazole ring have demonstrated antibacterial activity against Escherichia coli and Bacillus subtilis. mdpi.com Similarly, benzothiazole-based thiazolidinones, which are structurally related, have shown activity against a panel of bacteria including Staphylococcus aureus, Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium, with Minimum Inhibitory Concentration (MIC) values ranging from 0.10 to 0.75 mg/mL. nih.gov

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| N-(4-phenylthiazol-2-yl) acetamide derivative | Bacillus pumilus | Moderate | researchgate.net |

| N-(4-phenylthiazol-2-yl) acetamide derivative | Bacillus subtilis | Moderate | researchgate.net |

| Aminothiazole derivatives | Escherichia coli | Active | mdpi.com |

| Aminothiazole derivatives | Bacillus subtilis | Active | mdpi.com |

| Benzothiazole-based thiazolidinones | Staphylococcus aureus | MIC: 0.10–0.75 mg/mL | nih.gov |

| Benzothiazole-based thiazolidinones | Listeria monocytogenes | MIC: 0.10–0.75 mg/mL | nih.gov |

| Benzothiazole-based thiazolidinones | Pseudomonas aeruginosa | MIC: 0.10–0.75 mg/mL | nih.gov |

| Benzothiazole-based thiazolidinones | Escherichia coli | MIC: 0.10–0.75 mg/mL | nih.gov |

| Benzothiazole-based thiazolidinones | Salmonella typhimurium | MIC: 0.10–0.75 mg/mL | nih.gov |

Antifungal Properties

The antifungal potential of thiazole derivatives has also been a focus of investigation. In a study evaluating new derivatives of 2-amino-4-(4-nitrophenyl)thiazole, the compounds were tested against three fungal species: Saccharomyces cerevisiae, Candida tropicalis, and Candida albicans. researchgate.netresearchgate.net One of the synthesized derivatives exhibited moderate antifungal activity against Candida albicans. researchgate.net

Other studies have reinforced the antifungal potential of the thiazole scaffold. For instance, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against both reference and clinical isolates of Candida species, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov These findings suggest that the thiazole ring is a promising pharmacophore for the development of new antifungal agents. nih.gov

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| 2-amino-4-(4-nitrophenyl)thiazole derivative | Candida albicans | Moderate | researchgate.net |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida spp. | MIC: 0.008–7.81 µg/mL | nih.gov |

Anti-inflammatory Activity

Thiazole-containing compounds have been investigated for their anti-inflammatory properties. ontosight.ai Research on various thiazole derivatives has demonstrated their potential to modulate inflammatory pathways. For instance, a study on 2-arylamino-2-thiazoline-4-ones, which are structurally related to 2-aminothiazoles, identified a compound with significant anti-inflammatory effects when compared to established drugs like diclofenac (B195802) sodium and aspirin. nih.gov

Another study focused on derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine and found them to be potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation. frontiersin.org Furthermore, a new class of compounds linking pyridine (B92270) and thiazole moieties exhibited anti-inflammatory activity, with IC50 values for the inhibition of bovine serum albumin denaturation ranging from 46.29 to 100.60 μg/mL. nih.gov These findings underscore the potential of the thiazole scaffold in developing new anti-inflammatory agents. ontosight.aifrontiersin.org

Anticancer and Antiproliferative Potential

The thiazole ring is a key structural component in many compounds with demonstrated anticancer activity. sapub.org This has led to research into the antiproliferative potential of this compound and its derivatives.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental in the initial screening of potential anticancer compounds. Several studies have evaluated the cytotoxic effects of various thiazole derivatives against different cancer cell lines.

In one study, a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives were synthesized and tested against SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer) cell lines. nih.gov While none of the compounds were more potent than the reference drug doxorubicin, one derivative with a para-nitro substitution showed an IC50 value of 10.8 ± 0.08 µM against the SKNMC cell line. nih.gov

Another study on 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives revealed significant growth inhibition against HCT-116 and HT-29 colon cancer cell lines, as well as the HepG2 liver cancer cell line. nih.gov Certain compounds in this series exhibited IC50 values as low as 3.16 ± 0.90 μM against HCT-116 and 2.31 ± 0.43 μM against HepG2. nih.gov

Furthermore, research on 2,4-disubstituted thiazole derivatives has shown that compounds with a benzylic amine are beneficial for improving cytotoxicity. nih.gov One such promising compound demonstrated potent antitumor activities with IC50 values of 4.89 and 4.03 µM against H1299 and SHG-44 cell lines, respectively. nih.gov

Table 3: In Vitro Cytotoxicity of Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | nih.gov |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivative (4c) | HCT-116 (Colon) | 3.80 ± 0.80 | nih.gov |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivative (4d) | HCT-116 (Colon) | 3.65 ± 0.90 | nih.gov |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivative (8c) | HCT-116 (Colon) | 3.16 ± 0.90 | nih.gov |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivative (4d) | HepG2 (Liver) | 2.31 ± 0.43 | nih.gov |

| 2,4-disubstituted thiazole derivative (20) | H1299 | 4.89 | nih.gov |

| 2,4-disubstituted thiazole derivative (20) | SHG-44 | 4.03 | nih.gov |

Cell Line Specificity and Efficacy

The investigation into the efficacy of 2-aminothiazole derivatives has demonstrated notable cell line-specific anticancer activity. For instance, a series of 2,4-disubstituted thiazole derivatives were evaluated for their cytotoxic effects against several human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). nih.gov Certain compounds within this series exhibited superior activity with IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM. nih.gov

In another study, N,4-diaryl-1,3-thiazole-2-amines were tested against three human cancer cell lines, where most of the synthesized compounds displayed moderate antiproliferative activities in the micromolar range. nih.gov Notably, one of the most potent compounds, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, showed IC50 values between 0.36 and 0.86 μM across the tested cell lines. nih.gov This highlights the potential of the thiazole scaffold in developing targeted cancer therapies. Furthermore, some 2-aminothiazole-4-carboxylate derivatives have shown excellent activity against Mycobacterium tuberculosis H37Rv, indicating a broad spectrum of potential applications. plos.org

Table 1: Cytotoxic Activity of Selected Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

| Compound 5c | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 |

| Compound 6d | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 |

| Compound 7c | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 |

| Compound 8 | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 |

| Compound 9a,b | HepG2, MCF-7, HCT116, HeLa | 3.35 ± 0.2 to 18.69 ± 0.9 |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Three human cancer cell lines | 0.36 to 0.86 |

Antiviral Activity (Including HIV and SARS-CoV-2)

The thiazole nucleus is a key structural component in a number of compounds with demonstrated antiviral properties. While specific research on the direct antiviral activity of this compound against HIV is not extensively detailed in the provided results, the broader class of thiazole derivatives has been investigated for activity against various viruses. For instance, certain thiazole-containing compounds have been identified as inhibitors of Chikungunya virus (CHIKV) replication. nih.gov

In the context of the recent global health crisis, the search for effective antiviral agents against SARS-CoV-2 has been a major focus. The viral cysteine proteases, Mpro and PLpro, are attractive targets for the development of such agents. nih.gov Although not directly mentioning this compound, studies on other heterocyclic compounds like bis(benzylidene)cyclohexanones have identified potential antiviral compounds that reduce the SARS-CoV-2 load. nih.gov This suggests that the thiazole scaffold could be a valuable starting point for designing novel inhibitors of SARS-CoV-2 and other viruses.

Enzyme Inhibition and Protein Interactions

Identification of Biological Targets

The biological activity of this compound and its derivatives is closely linked to their ability to interact with and inhibit specific enzymes and proteins. A significant amount of research has focused on identifying these biological targets to understand their mechanism of action. One of the key targets identified for various 2-aminothiazole derivatives is tubulin. nih.govnih.gov These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, thereby leading to their anticancer effects. nih.govnih.gov

Other identified targets for thiazole derivatives include:

Monoamine Oxidase (MAO): Specifically, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been found to be selective inhibitors of human MAO-B, which is a target for the treatment of neurodegenerative diseases. nih.gov

Carbonic Anhydrase and Cholinesterases: 2-aminothiazole derivatives have been shown to inhibit carbonic anhydrase I and II isoenzymes, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

β-Ketoacyl-ACP Synthase (mtFabH): In the context of tuberculosis, certain 2-aminothiazole-4-carboxylate derivatives have been identified as inhibitors of mtFabH, an enzyme essential for the survival of Mycobacterium tuberculosis. plos.org

SIRT2 and EGFR: Some thiazole-based compounds are being explored as potential anticancer candidates targeting sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR). mdpi.com

Molecular Docking Studies and Binding Affinity

Molecular docking studies have been instrumental in elucidating the binding modes and affinities of this compound derivatives with their biological targets. These computational techniques provide valuable insights into the specific interactions that contribute to the inhibitory activity of these compounds.

For instance, in the case of tubulin inhibitors, docking studies have revealed that 2,4-disubstituted thiazole derivatives can bind to the colchicine (B1669291) binding site of tubulin. nih.govnih.gov The thiazole ring itself is often involved in crucial noncovalent interactions, such as sulfur bonds and arene-H bonds, which enhance the stability of the ligand-receptor complex. nih.gov The free binding energies calculated from these studies often correlate well with the observed biological activity, with more potent compounds generally exhibiting lower (more favorable) binding energies. nih.gov

Similarly, molecular docking of 2-aminothiazole derivatives into the active sites of carbonic anhydrase and cholinesterases has helped to explain their inhibitory potency. nih.gov These studies can predict the binding energy and identify key amino acid residues involved in the interaction, guiding the design of more effective inhibitors.

Table 2: Predicted Binding Affinities of Thiazole Derivatives to Biological Targets

| Compound Class | Target | Predicted Binding Energy (kcal/mol) |

| 2,4-Disubstituted thiazoles | Tubulin (colchicine site) | -13.88 to -14.50 |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA I | -6.75 |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA II | -7.61 |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | AChE | -7.86 |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | BChE | -7.96 |

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Modifications on Bioactivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, these studies have provided critical information for optimizing their therapeutic potential.

The position and nature of substituents on the phenyl ring and the thiazole core have a profound impact on bioactivity. For example, in the case of renin inhibitors containing a 2-amino-4-thiazolyl moiety, modifications at the P2 position were found to be crucial for their potency and selectivity. nih.gov

Key SAR findings for various thiazole derivatives include:

Antiproliferative Activity: The introduction of specific substituents, such as 2,4-dimethoxy groups on an N-phenyl ring, can significantly enhance the antiproliferative activity of N,4-diaryl-1,3-thiazole-2-amines. nih.gov Conversely, adding a methyl or acetyl group to the 2-aminothiazole nitrogen can reduce activity. nih.gov

MAO-B Inhibition: For 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, the presence of the nitro group at the meta position of the phenyl ring is an important feature for selective MAO-B inhibition. nih.gov

Antimicrobial Activity: In some 2-amino-1,3,4-thiadiazole (B1665364) derivatives, a free amine group is associated with maximum antibacterial activity, and substitution on this group can decrease activity. nih.gov The lipophilicity of substituents on the phenyl ring can also correlate with antimicrobial activity. nih.gov

Antitubercular Activity: For 2-aminothiazole-4-carboxylate derivatives, a free amine at the 2-position was found to be important for activity against M. tuberculosis H37Rv, while other substitutions were necessary for the inhibition of the mtFabH enzyme. plos.org

These SAR studies underscore the importance of systematic structural modifications in the design of novel and more effective therapeutic agents based on the this compound scaffold.

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a crucial step in drug design, identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For the 2-aminothiazole scaffold, various studies have identified key features that contribute to its diverse pharmacological effects.

Lead optimization is the process of chemically modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For the 2-aminothiazole class, this often involves modifications at several key positions. The 2-amino group, the thiazole ring itself, and the substituent at the 4-position of the thiazole ring are common points for derivatization.

For instance, in the development of tubulin inhibitors, a series of N,4-diaryl-1,3-thiazole-2-amines were synthesized. nih.gov These compounds feature three aromatic rings, and their spatial arrangement is critical for their antiproliferative activity. nih.gov The 2-aminothiazole core acts as a key linker in these structures. nih.gov

Drug Discovery and Pharmaceutical Development Prospects

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov This has made it an attractive starting point for drug discovery campaigns targeting a wide range of diseases.

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The identification of a lead compound is a significant milestone in the drug discovery process. Within the 2-aminothiazole class, numerous derivatives have been identified as promising lead compounds for various therapeutic areas.

For example, certain N,4-diaryl-1,3-thiazole-2-amines have been identified as potent tubulin inhibitors with significant antiproliferative activity against human cancer cell lines. nih.gov The table below showcases the in vitro antiproliferative activity of selected N,4-diaryl-1,3-thiazole-2-amine derivatives against three human cancer cell lines.

Advanced Research Applications of 4 2 Nitrophenyl Thiazole 2 Amine

Materials Science and Organic Electronics

The unique molecular architecture of 4-(2-Nitrophenyl)thiazole-2-amine, which combines a thiazole (B1198619) ring, an amino group, and a nitrophenyl moiety, makes it a promising candidate for applications in materials science. The conjugated π-system extending across the phenyl and thiazole rings, along with the presence of electron-donating (amino) and electron-withdrawing (nitro) groups, imparts specific electronic and optical properties to the molecule.

Exploration in Organic Electronics and Photonic Devices

The structure of this compound is inherently suited for exploration in organic electronics. The π-conjugated system is a fundamental requirement for charge transport in organic semiconductors. Thiazole-based compounds are known to be effective building blocks for organic dyes and have been investigated for their electronic properties. ignited.inacs.org The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electron affinity and energy levels (LUMO), which is a critical parameter in the design of n-type organic electronic materials.

Researchers hypothesize that molecules like this compound could be investigated for use in:

Organic Light-Emitting Diodes (OLEDs): As a component in the emissive or charge-transport layers. The molecule's structure suggests it could be engineered to emit light in the visible spectrum.

Organic Photovoltaics (OPVs): As an electron acceptor (n-type) material, when combined with a suitable electron donor, due to the electron-deficient nature of the nitrophenyl group.

Organic Field-Effect Transistors (OFETs): The potential for molecular stacking and intermolecular interactions could facilitate charge mobility, a key requirement for transistor applications.

Further research involving the synthesis of related oligomers and polymers, and the study of their thin-film properties, is essential to validate this potential.

Potential in Advanced Polymer and Coating Development

The 2-aminothiazole (B372263) moiety is a versatile functional group for polymer chemistry. The primary amine group can readily participate in various polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates, to form polyamides and polyureas, respectively.

Incorporating the this compound unit into a polymer backbone could yield advanced materials with tailored properties:

High-Performance Polymers: The rigid, aromatic structure of the molecule could enhance the thermal stability and mechanical strength of the resulting polymers.

Functional Coatings: When used as an additive or monomer in coatings, it could impart specific functionalities. For instance, its anticipated UV-absorbing properties, stemming from the aromatic and nitro groups, could enhance the UV resistance of coatings. Furthermore, its demonstrated potential as a corrosion inhibitor (discussed in section 5.2) makes it a candidate for developing anti-corrosion coatings. ignited.in

The synthesis of such polymers and the evaluation of their material properties are active areas of theoretical and applied research.

Corrosion Inhibition Studies

One of the most extensively studied applications for nitrophenyl-substituted aminothiazoles is the protection of metals against corrosion, particularly in acidic environments. Research on the closely related isomer, 4-(4-nitrophenyl)thiazol-2-amine (NPT), provides a robust framework for understanding the potential of this compound as a corrosion inhibitor. researchgate.net These molecules function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net

Adsorption Mechanisms on Metal Surfaces

The effectiveness of a corrosion inhibitor is fundamentally linked to its ability to adsorb strongly onto the metal surface. The adsorption of nitrophenyl thiazole amines is a complex process involving multiple interaction sites. researchgate.net

The proposed mechanism involves:

Heteroatom Coordination: The lone pair electrons on the nitrogen and sulfur atoms of the thiazole ring can coordinate with the vacant d-orbitals of the metal (e.g., copper or iron), forming coordinate covalent bonds.

π-Electron Interaction: The rich π-electron systems of the phenyl and thiazole rings can interact with the metal surface.

Electrostatic Interaction: In acidic solutions, the inhibitor molecule can become protonated, leading to electrostatic attraction between the cationic inhibitor and anions (like Cl⁻) already adsorbed on the metal surface.

Studies on 4-(4-nitrophenyl)thiazol-2-amine show that its adsorption follows the Langmuir adsorption isotherm , which implies the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.net The thermodynamic data indicates that the adsorption is a spontaneous process involving both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net

Table 1: Adsorption Parameters for 4-(4-Nitrophenyl)thiazol-2-amine on Copper in 1 M HCl

| Parameter | Value | Indication | Source |

|---|---|---|---|

| Adsorption Isotherm | Langmuir | Monolayer adsorption on the metal surface. | researchgate.net |

| ΔG⁰ads | Negative | Spontaneous adsorption process. | researchgate.net |

This data is for the 4-nitro isomer and serves as a model for the 2-nitro isomer.

Electrochemical and Surface Characterization Techniques

A suite of advanced techniques is used to quantify the effectiveness of these inhibitors and to characterize the protective film they form.

Electrochemical Impedance Spectroscopy (EIS): This technique measures the opposition of a system to the flow of alternating current. In corrosion studies, an increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates the formation of an insulating protective layer that hinders the corrosion process. For 4-(4-nitrophenyl)thiazol-2-amine, EIS studies showed a significant increase in Rct, with an inhibition efficiency of approximately 80% for copper in 1 M HCl. researchgate.net

Potentiodynamic Polarization (PDP): PDP curves reveal how the inhibitor affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. Studies on related thiazoles show they typically act as mixed-type inhibitors , meaning they suppress both reactions. researchgate.netresearchgate.net

Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the metal surface. In the absence of an inhibitor, surfaces show significant damage from corrosion. In contrast, surfaces protected by the inhibitor are much smoother, providing direct evidence of the formation of a protective film. researchgate.net

Table 2: Electrochemical Data for 4-(4-Nitrophenyl)thiazol-2-amine (NPT) as a Corrosion Inhibitor for Copper

| Technique | Key Parameter | Observation with NPT | Implication | Source |

|---|---|---|---|---|

| EIS | Charge Transfer Resistance (Rct) | Significantly Increased | Formation of a protective, insulating layer. | researchgate.net |

| EIS | Inhibition Efficiency (η%) | ~80% | Effective corrosion inhibition. | researchgate.net |

| PDP | Corrosion Current (Icorr) | Decreased | Slower corrosion rate. | researchgate.net |

This data is for the 4-nitro isomer and serves as a model for the 2-nitro isomer.

Role in Analytical Chemistry

The structural features of this compound also suggest its potential utility in the field of analytical chemistry. The aminothiazole core is a well-known chelating agent for various metal ions, and its derivatives have been explored for the construction of sensors. ignited.inacs.org

The potential analytical applications could leverage the following properties:

Chelating Agent and Chemosensor: The nitrogen and sulfur atoms in the thiazole ring, along with the amino group, can act as binding sites for heavy and transition metal ions. Upon binding a metal ion, the electronic properties of the conjugated system would be perturbed, potentially leading to a detectable change in its optical properties (color or fluorescence). This could be the basis for developing a highly selective and sensitive colorimetric or fluorometric sensor for specific metal ions.

Chromogenic Reagent: The molecule's inherent color, due to the nitrophenyl chromophore, could be modified upon reaction with a specific analyte, allowing for its quantification using spectrophotometry.

While specific applications for this compound have yet to be fully developed, the fundamental properties of its constituent functional groups make it a compelling candidate for the design of new analytical reagents and sensors.

Reagent in Detection and Quantification Methodologies

No literature was found describing the use of this compound as a reagent for analytical detection or quantification.

Agrochemical Development

Potential in Pesticide and Herbicide Formulations

No studies were identified that explore the potential of this compound in the formulation of pesticides or herbicides.

Consequently, it is not possible to provide a detailed, scientifically accurate article on these specific topics for the compound at this time.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Nitrophenyl)thiazole-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of thiourea with a brominated precursor (e.g., 2-bromo-1-(2-nitrophenyl)ethanone) in ethanol under reflux. For example, 2-Amino-4-phenylthiazole was synthesized by refluxing 2-bromoacetophenone with thiourea in ethanol, achieving 78% yield after recrystallization . Optimization includes adjusting catalyst concentration (e.g., acetic acid) and reaction time. Monitoring via TLC ensures completion. For nitro-substituted derivatives, electron-withdrawing groups may require longer reflux durations (7+ hours) .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Key characterization includes:

- IR Spectroscopy : NH₂ stretches (~3435 cm⁻¹), C=N (thiazole ring, ~1599 cm⁻¹), and C-S (651 cm⁻¹) .

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), thiazole CH (δ ~6.75 ppm), and NH₂ (δ ~6.78 ppm as a singlet) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 221.24 for C₉H₇N₃O₂S) confirm molecular weight .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

- Methodological Answer : Standard assays include:

- Antimicrobial Testing : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Antifungal Assays : Growth inhibition of C. albicans via agar well diffusion .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole ring functionalization be addressed?

- Methodological Answer : Regioselective nitration or substitution requires controlled reaction conditions. For example, electron-deficient aryl groups (e.g., nitro) direct electrophilic substitution to specific positions. Computational tools (DFT) predict charge distribution; the nitro group at the 2-position of the phenyl ring increases electron density on the thiazole nitrogen by ~20%, influencing reactivity . Microwave-assisted synthesis or transition metal catalysis (e.g., Pd-mediated cross-coupling) enhances selectivity .

Q. What computational strategies are employed to study structure-activity relationships (SAR) for antimicrobial activity?

- Methodological Answer :

- Molecular Docking : AutoDock/Vina models interactions with bacterial targets (e.g., E. coli DNA gyrase). The nitro group’s electron-withdrawing nature enhances binding to hydrophobic pockets .

- QSAR Models : Hammett constants (σ) correlate nitro-substituent effects with bioactivity. Higher σ values improve antibacterial potency (R² > 0.85 in published studies) .

Q. How do electronic properties (e.g., ionization energy) influence the compound’s reactivity in photochemical applications?

- Methodological Answer : The nitro group lowers ionization energy (IE) by ~1.5 eV compared to non-nitrated analogs, as shown in Table 5 of . This enhances electron-accepting capacity, making it suitable as a photosensitizer. Time-dependent DFT (TD-DFT) simulations predict charge-transfer transitions at ~350 nm .

Q. What crystallographic techniques resolve structural ambiguities in polymorphic forms?

- Methodological Answer : Single-crystal XRD with SHELXL refinement (e.g., SHELX-2018) determines bond lengths and angles. For example, the thiazole C-S bond length is typically 1.71–1.73 Å. Twinned crystals require HKLF5 data integration in SHELX .

Data Contradictions and Resolution

Q. How can discrepancies in reported antimicrobial efficacy be resolved?

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Methodological Answer : Yield disparities (e.g., 59% vs. 78% in vs. 12) stem from purity of starting materials (e.g., brominated precursors) and solvent choice. Anhydrous ethanol reduces side reactions. Reporting detailed protocols (e.g., stoichiometry, cooling rates) ensures reproducibility .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

Q. Table 2: Computational Parameters for Docking Studies

| Software | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| AutoDock Vina | E. coli Gyrase (1KZN) | -8.2 | H-bond with Asp73, π-π stacking | |

| Schrödinger | Human Topoisomerase II | -7.9 | Hydrophobic pocket occupancy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.